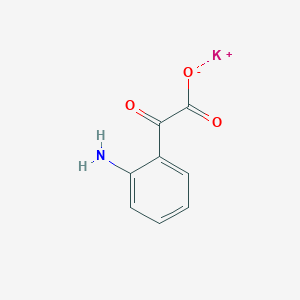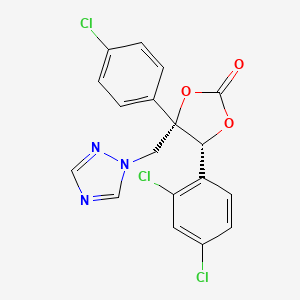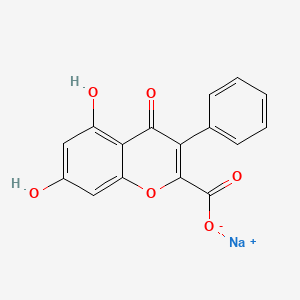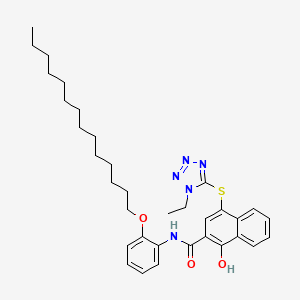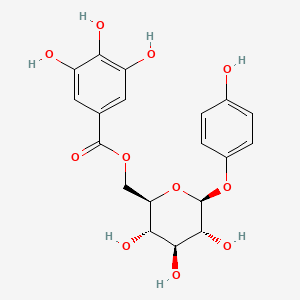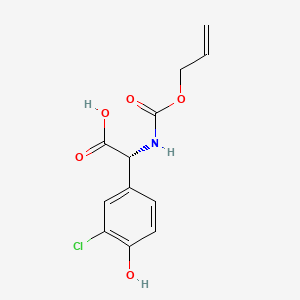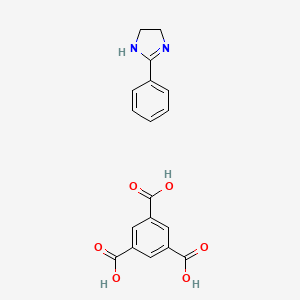
2,4,6-Tris(alpha-methylethyl)-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triisopropil-m-cresol es un compuesto orgánico con la fórmula molecular C16H26O. Es un derivado del m-cresol, donde tres grupos isopropilo se sustituyen en las posiciones 2, 4 y 6 del anillo de benceno. Este compuesto es conocido por sus propiedades químicas únicas y sus aplicaciones en diversos campos, incluida la química, la biología y la industria .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,4,6-Triisopropil-m-cresol típicamente involucra la alquilación de m-cresol con haluros de isopropilo en presencia de una base fuerte. Las condiciones de reacción a menudo incluyen temperaturas elevadas y el uso de solventes como tolueno o xileno para facilitar la reacción. El proceso se puede resumir como sigue:
Material de partida: m-Cresol
Reactivos: Haluros de isopropilo (por ejemplo, cloruro de isopropilo o bromuro de isopropilo)
Catalizador/Base: Base fuerte (por ejemplo, hidróxido de sodio o hidróxido de potasio)
Solvente: Tolueno o xileno
Condiciones de reacción: Temperaturas elevadas (típicamente alrededor de 100-150 °C)
Métodos de Producción Industrial
En un entorno industrial, la producción de 2,4,6-Triisopropil-m-cresol puede involucrar reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. El uso de catalizadores como zeolitas u óxidos metálicos puede mejorar la selectividad y el rendimiento del producto deseado. El proceso está optimizado para minimizar los subproductos y maximizar la pureza de 2,4,6-Triisopropil-m-cresol .
Análisis De Reacciones Químicas
Tipos de Reacciones
2,4,6-Triisopropil-m-cresol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas u otros derivados oxidados.
Reducción: El anillo aromático se puede reducir bajo condiciones específicas para formar derivados de ciclohexano.
Sustitución: Los grupos isopropilo se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Catalizadores como paladio sobre carbón (Pd/C) bajo atmósfera de gas hidrógeno (H2).
Sustitución: Electrófilos como halógenos (por ejemplo, bromo o cloro) en presencia de un catalizador ácido de Lewis (por ejemplo, cloruro de aluminio).
Productos Principales
Oxidación: Formación de quinonas o ácidos carboxílicos.
Reducción: Formación de derivados de ciclohexano.
Sustitución: Formación de derivados halogenados u otros compuestos aromáticos sustituidos
Aplicaciones Científicas De Investigación
2,4,6-Triisopropil-m-cresol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y como estabilizador en la química de polímeros.
Biología: Investigado por sus potenciales propiedades antimicrobianas y antioxidantes.
Medicina: Explorado por su posible uso en formulaciones de medicamentos y como conservante en productos farmacéuticos.
Industria: Utilizado como aditivo en lubricantes, combustibles y como estabilizador en plásticos y caucho
Mecanismo De Acción
El mecanismo de acción de 2,4,6-Triisopropil-m-cresol involucra su interacción con las membranas y proteínas celulares. El compuesto puede interrumpir las membranas celulares bacterianas, lo que lleva a la lisis celular y la muerte. También exhibe propiedades antioxidantes al eliminar los radicales libres y prevenir el daño oxidativo a las células. Los objetivos moleculares incluyen lípidos de membrana y proteínas involucradas en vías de estrés oxidativo .
Comparación Con Compuestos Similares
Compuestos Similares
m-Cresol: El compuesto padre con un solo grupo hidroxilo y un grupo metilo en el anillo de benceno.
2,4,6-Triisopropilfenol: Estructura similar pero carece del grupo metilo en la posición 3.
2,4,6-Trimetilfenol: Estructura similar pero con grupos metilo en lugar de grupos isopropilo.
Unicidad
2,4,6-Triisopropil-m-cresol es único debido a la presencia de tres grupos isopropilo voluminosos, que imparten impedimento estérico e influyen en su reactividad e interacciones con otras moléculas. Esto lo convierte en un compuesto valioso en aplicaciones que requieren propiedades estéricas y electrónicas específicas .
Propiedades
Número CAS |
60834-78-8 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
3-methyl-2,4,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-9(2)13-8-14(10(3)4)16(17)15(11(5)6)12(13)7/h8-11,17H,1-7H3 |
Clave InChI |
ZGJKGUZCSAJNLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1C(C)C)C(C)C)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


